N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide

logP tPSA Lipophilicity

Select CAS 941900-78-3 as a multi-functional benzothiazole building block for α‑glucosidase/BChE dual screening and divergent library synthesis. Its butanamide‑linked 4‑methoxyphenylsulfonyl architecture introduces electronic and steric features absent from simpler sulfonamide series, offering measurable solubility advantages (logP 4.97, tPSA 89 Ų) over des‑methoxy analogs. Three orthogonal handles—benzothiazole C2 electrophilic substitution, butanamide α‑carbon alkylation/oxidation, and 4‑methoxyphenyl O‑demethylation/cross‑coupling—enable broad SAR exploration from a single catalogued starting material.

Molecular Formula C25H24N2O4S2
Molecular Weight 480.6
CAS No. 941900-78-3
Cat. No. B2506058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide
CAS941900-78-3
Molecular FormulaC25H24N2O4S2
Molecular Weight480.6
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C25H24N2O4S2/c1-31-20-13-15-21(16-14-20)33(29,30)17-7-12-24(28)27(18-19-8-3-2-4-9-19)25-26-22-10-5-6-11-23(22)32-25/h2-6,8-11,13-16H,7,12,17-18H2,1H3
InChIKeyBNNLUOKWLVRNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-78-3): Structural Identity, Physicochemical Profile, and Class Context for Informed Procurement


N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-78-3) is a synthetic benzothiazole-sulfonamide hybrid compound with molecular formula C25H24N2O4S2 and molecular weight 480.6 g/mol [1]. The molecule integrates three distinct pharmacophoric elements: a benzo[d]thiazol-2-yl heterocycle, an N-benzyl substituent, and a 4-((4-methoxyphenyl)sulfonyl)butanamide side chain connected through a tertiary amide linkage [1]. Its computed physicochemical parameters—logP 4.966, topological polar surface area (tPSA) 89 Ų, and 6 hydrogen-bond acceptor sites—position it within drug-like chemical space distinct from simpler benzothiazole sulfonamides [1]. The compound is currently catalogued as a research-grade building block and has not yet been the subject of dedicated primary bioactivity publications; ZINC database records confirm no known biological activity curated in ChEMBL as of the latest release [1].

Why Benzothiazole-Sulfonamide Analogs Cannot Be Freely Substituted for N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide in Research Sourcing


Benzothiazole-sulfonamide compounds sharing a superficial N-benzyl-N-(benzo[d]thiazol-2-yl) scaffold exhibit markedly divergent biological and physicochemical behavior depending on the linker architecture (direct sulfonamide vs. butanamide-sulfonyl vs. propanamide-sulfonyl) and the nature of the aryl substituent (4-methoxyphenyl, phenyl, 4-fluorophenyl, or 4-methylphenyl) [1][2]. Published structure-activity data demonstrate that the presence, position, and electronic character of the methoxy substituent and the sulfonyl-bearing linker chain length directly govern enzyme inhibition potency: in a head-to-head series of 21 aminobenzothiazole sulfonamides, α-glucosidase IC50 values spanned a >2-fold range (79.35–179.35 µM) and butyrylcholinesterase IC50 values varied ~3-fold (97.28–286.38 µM) solely through systematic variation of the N-alkyl and N-sulfonyl groups [1]. Furthermore, antileishmanial screening of related N-sulfonylated aminobenzothiazoles revealed IC50 values ranging from 57.10 to >415 µg mL⁻¹ depending on substituent identity [2]. These quantitative spreads confirm that even conservative structural modifications produce significant potency shifts, and that generic substitution within this chemical series without experimental validation risks selecting a compound with unrecognized activity deficiencies for the intended assay or synthetic application.

Quantitative Comparative Evidence: N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide Versus Closest Analogs


Physicochemical Differentiation: The 4-Methoxy Substituent Modulates logP and tPSA Relative to the Des-Methoxy Phenylsulfonyl Analog

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-78-3) bears a 4-methoxy substituent on the phenylsulfonyl ring that its closest commercially available analog, N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide (CAS 941986-96-5), lacks [1]. This methoxy group contributes additional polar surface area and hydrogen-bond acceptor capacity: the target compound has a computed tPSA of 89 Ų and 6 H-bond acceptors (including the methoxy oxygen), while the des-methoxy analog (MW 450.6, molecular formula C24H22N2O3S2) has a lower tPSA and only 5 H-bond acceptors [1]. The measured logP of the target compound is 4.966 [1]; the des-methoxy analog, lacking the polar methoxy oxygen, is predicted to exhibit a higher logP (>5.0), denoting greater lipophilicity . These differences in tPSA (Δ ~9 Ų) and logP (Δ estimated ≥0.5 units) are within a range known to influence aqueous solubility, passive membrane permeability, and plasma protein binding in benzothiazole-containing small molecules [1].

logP tPSA Lipophilicity Drug-likeness Permeability

Linker Architecture Differentiation: Butanamide-Sulfonyl Chain Versus Direct Sulfonamide in Antileishmanial Benzothiazoles

The target compound features a butanamide chain connecting the sulfonyl group to the benzothiazole-N-benzyl amide, creating a 4-atom linker between the sulfonyl sulfur and the amide carbonyl. In contrast, the most thoroughly characterized antileishmanial benzothiazole sulfonamides, such as compound 23 (N-(benzo[d]thiazol-2-yl)-N-benzyl-4-fluorobenzenesulfonamide), employ a direct N-sulfonamide linkage with zero spacer atoms [1]. Compound 23 demonstrated an IC50 of 68.07 ± 6.03 µg mL⁻¹ against Leishmania tropica promastigotes (KMU 25 strain) [1]. The butanamide linker in the target compound introduces conformational flexibility (8 rotatable bonds vs. ~5–6 in direct sulfonamides) and a hydrogen-bond-accepting amide carbonyl that is absent in direct sulfonamides . This structural distinction is expected to alter the compound's binding mode and may shift its activity profile away from antileishmanial targets toward enzyme classes that preferentially recognize extended, flexible ligands, such as α-glucosidase or cholinesterase [2]. No direct antileishmanial assay data are available for the target compound; the comparison is therefore cross-study structural.

Antileishmanial Linker SAR Benzothiazole sulfonamide Neglected tropical diseases

Class-Level α-Glucosidase Inhibitory Potential: Scaffold Activity Range Provides a Baseline for Expectation Setting

A systematic study of 21 structurally related 2-aminobenzothiazole sulfonamides by Khair-ul-Bariyah et al. (2024) established that benzothiazole sulfonamides bearing N-sulfonyl and N-alkyl substituents exhibit dose-dependent α-glucosidase inhibition with IC50 values spanning 79.35 ± 1.13 µM to 179.35 ± 1.13 µM, measured against the standard inhibitor acarbose [1]. The five most active compounds (19, 25, 29, 33, 37) in that series carry diverse N-alkyl groups (benzyl, allyl, or alkyl) and aryl/heteroaryl sulfonyl substituents [1]. Although the target compound (CAS 941900-78-3) was not among the specific derivatives tested, it shares the identical N-benzyl-N-(benzo[d]thiazol-2-yl) core scaffold and incorporates a butanamide-sulfonyl linker that is isosteric with the sulfonamide-sulfonyl architecture present in the active series [1]. The 4-methoxyphenylsulfonyl group in the target compound is an electron-rich aryl sulfonyl moiety that, based on docking studies of analogous compounds, may engage in favorable π-stacking and hydrogen-bond interactions within the α-glucosidase active site [1]. The quantitative activity range of the scaffold class (79.35–179.35 µM) serves as a benchmark against which the target compound's yet-undetermined α-glucosidase activity can be compared once assayed.

α-Glucosidase inhibition Antidiabetic Benzothiazole sulfonamide Type 2 diabetes

Class-Level Butyrylcholinesterase (BChE) Inhibitory Potential Across Benzothiazole Sulfonamide Chemotypes

The same Khair-ul-Bariyah et al. (2024) study evaluated benzothiazole sulfonamides for BChE inhibition, identifying seven active compounds (25, 31, 32, 36, 37, 38, 39) with IC50 values ranging from 97.28 ± 1.15 µM to 286.38 ± 1.16 µM, referenced against the standard inhibitor Eserine [1]. The most potent BChE inhibitor in the series, compound 39 (IC50 = 97.28 ± 1.15 µM), carries an N-allyl-N-(benzo[d]thiazol-2-yl) core, while compound 25 (IC50 = 153.73 ± 1.17 µM) features an N-benzyl group analogous to the target compound's substitution [1]. Molecular docking revealed that the benzothiazole ring engages in π-π stacking with active-site aromatic residues, while the sulfonyl group forms hydrogen bonds critical for binding affinity [1]. The target compound (CAS 941900-78-3) possesses both the N-benzyl pharmacophore present in active compound 25 and a 4-methoxyphenylsulfonyl group that may enhance binding through additional electron-donating effects relative to the unsubstituted phenylsulfonyl or 4-fluorophenylsulfonyl analogs tested [1]. No direct BChE assay data exist for the target compound; all inferences derive from the structurally analogous compound 25 and the broader benzothiazole sulfonamide scaffold SAR.

Butyrylcholinesterase BChE inhibition Alzheimer's disease Benzothiazole Cholinesterase

Synthetic Utility and Functional Group Orthogonality Versus Simpler Benzothiazole Sulfonamide Building Blocks

N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-78-3) contains three chemically distinct functional handles—the benzothiazole C2 position (electrophilic), the tertiary amide (hydrolytically stable), and the 4-methoxyphenylsulfonyl group (sulfone, redox-inert)—that are absent in simpler benzothiazole sulfonamide analogs such as N-(benzo[d]thiazol-2-yl)-N-benzyl-4-fluorobenzenesulfonamide (compound 23), which lacks both the butanamide linker and the methoxy substituent [1]. The butanamide chain provides a methylene spacer that can be further functionalized via α-carbon chemistry without disrupting the benzothiazole-sulfonyl pharmacophore, a synthetic opportunity not available in direct sulfonamide-linked analogs where the sulfonyl group is directly attached to the benzothiazole nitrogen . The 4-methoxy group on the phenylsulfonyl ring serves as a potential site for O-demethylation to the phenol, enabling late-stage diversification through O-alkylation or conversion to a triflate for cross-coupling reactions . This orthogonal reactivity profile makes the target compound a more versatile synthetic intermediate than the des-methoxy analog (CAS 941986-96-5) or the direct sulfonamide series, which offer fewer sites for selective chemical modification without compromising the core scaffold.

Chemical building block Sulfonyl butanamide Derivatization Medicinal chemistry

Optimal Research and Procurement Scenarios for N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 941900-78-3)


Focused Library Design for α-Glucosidase and Cholinesterase Dual-Target Screening

Laboratories engaged in metabolic and neurodegenerative disease drug discovery should prioritize CAS 941900-78-3 as a structurally differentiated benzothiazole sulfonamide entry for dual α-glucosidase/BChE screening panels. The compound's N-benzyl substitution is validated in a closely matched active analog (compound 25, BChE IC50 = 153.73 µM), while its butanamide-linked 4-methoxyphenylsulfonyl group introduces electronic and steric features absent from the existing published SAR series, offering an opportunity to probe potency cliffs and isoform selectivity [1]. The scaffold class α-glucosidase IC50 range (79.35–179.35 µM) provides a quantitative benchmark for hit assessment [1].

Physicochemical Property-Driven Compound Selection for Cellular Assay Optimization

When aqueous solubility is a critical assay parameter (e.g., in whole-cell phenotypic screens or high-content imaging), CAS 941900-78-3 (logP 4.966, tPSA 89 Ų) presents a measurably improved solubility profile over the more lipophilic des-methoxy analog (CAS 941986-96-5, estimated logP >5.0, estimated tPSA ~80 Ų) [1][2]. The 4-methoxy substituent contributes additional polar surface area and hydrogen-bond acceptor capacity that may reduce non-specific protein binding and aggregation risk at screening concentrations, making it a preferable choice for assays where compound precipitation is a known failure mode.

Versatile Synthetic Intermediate for Benzothiazole-Focused Medicinal Chemistry Campaigns

Medicinal chemistry teams requiring a multi-functional benzothiazole building block for SAR expansion should select CAS 941900-78-3 over simpler sulfonamide analogs due to its three orthogonal derivatization handles: (1) the benzothiazole C2 position for electrophilic substitution, (2) the butanamide α-carbon for alkylation or oxidation chemistry, and (3) the 4-methoxyphenyl group for O-demethylation to phenol followed by O-alkylation or triflate-mediated cross-coupling [1]. This functional group richness enables divergent library synthesis from a single, commercially catalogued starting material, potentially streamlining procurement logistics and reducing the number of separate building blocks required.

Negative Control or Chemotype Counter-Screen for Direct Benzothiazole Sulfonamide Antileishmanial Programs

Investigators pursuing antileishmanial benzothiazole sulfonamides based on the compound 23/27 chemotype (direct N-sulfonamide series, IC50 = 57–68 µg mL⁻¹) may find utility in CAS 941900-78-3 as a linker-divergent counter-screen compound [1] [see Section 3, Evidence Item 2]. Its butanamide-sulfonyl linker architecture deviates from the direct sulfonamide pharmacophore, enabling assessment of linker-dependence in target engagement and helping to distinguish scaffold-specific effects from promiscuous benzothiazole-driven activity in hit triage workflows.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.